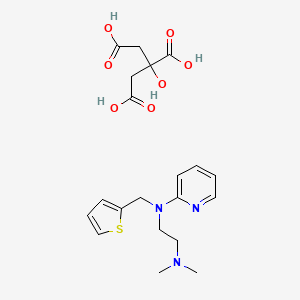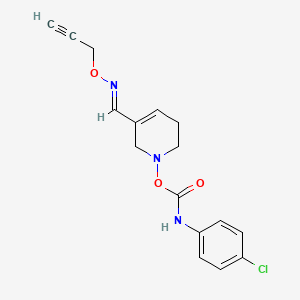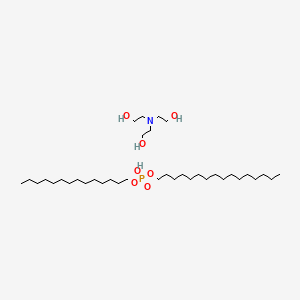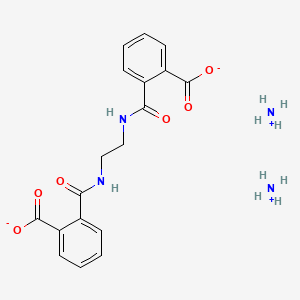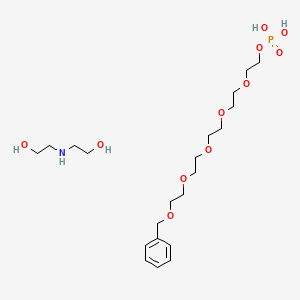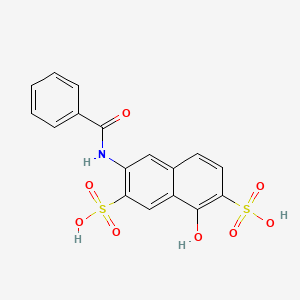
2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy- is a complex organic compound characterized by its naphthalene core substituted with sulfonic acid groups, a benzoylamino group, and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy- typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene followed by the introduction of the benzoylamino and hydroxy groups under controlled conditions. The reaction conditions often require specific temperatures, catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonic acid groups may facilitate binding to positively charged sites on proteins, while the benzoylamino and hydroxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-
- 2,7-Naphthalenedisulfonic acid, disodium salt
- 2,6-Naphthalenedisulfonic acid
Uniqueness
2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction profiles, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
72269-50-2 |
|---|---|
Fórmula molecular |
C17H13NO8S2 |
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
6-benzamido-1-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C17H13NO8S2/c19-16-12-9-15(28(24,25)26)13(18-17(20)10-4-2-1-3-5-10)8-11(12)6-7-14(16)27(21,22)23/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26) |
Clave InChI |
TXEUMFVSAXSCBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C(C=C3C(=C2)C=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



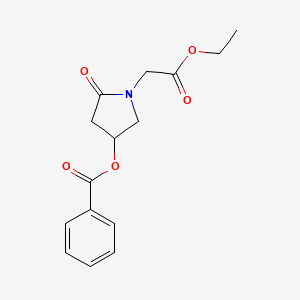

![(8Z,9Z,11Z,12Z)-N-[2-[4,5-Dihydro-2-(heptadeca-8,11-dienyl)-1H-imidazol-1-YL]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12712354.png)


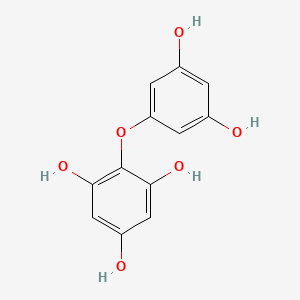
![2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]-](/img/structure/B12712380.png)
